molecular formula C22H18ClNO3S B4683979 methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate

methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate

Cat. No. B4683979
M. Wt: 411.9 g/mol
InChI Key: XVVAGUVJRVAVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-({4-[(phenylthio)methyl]benzoyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MCB or M4CB and is a benzoylphenylurea derivative. MCB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. In

Scientific Research Applications

MCB has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. MCB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. MCB has also been studied for its potential use in insecticides and herbicides due to its ability to inhibit chitin synthesis in insects and plants. Additionally, MCB has been studied for its potential use as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of MCB is not fully understood, but it is thought to involve the inhibition of chitin synthesis in cells. Chitin is a polysaccharide that is essential for the structural integrity of insects, fungi, and plants. By inhibiting chitin synthesis, MCB disrupts the growth and development of these organisms. Additionally, MCB has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
MCB has been shown to have a variety of biochemical and physiological effects. In cancer cells, MCB induces apoptosis and inhibits angiogenesis. In insects and plants, MCB inhibits chitin synthesis, leading to growth inhibition and death. MCB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MCB in lab experiments is its high potency and specificity. MCB has been shown to have a low toxicity profile, making it a safe compound to use in vitro and in vivo. However, one of the limitations of using MCB is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving MCB. One area of research is in the development of new insecticides and herbicides that target chitin synthesis. Another area of research is in the development of new cancer treatments that target apoptosis and angiogenesis. Additionally, MCB has potential applications in the field of photodynamic therapy, and further research is needed to explore this area. Finally, the synthesis of new derivatives of MCB may lead to compounds with improved potency and specificity.

properties

IUPAC Name

methyl 4-chloro-3-[[4-(phenylsulfanylmethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3S/c1-27-22(26)17-11-12-19(23)20(13-17)24-21(25)16-9-7-15(8-10-16)14-28-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVAGUVJRVAVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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